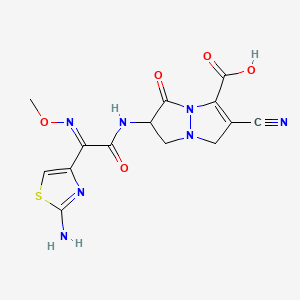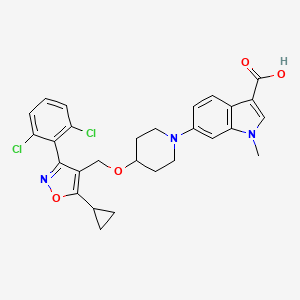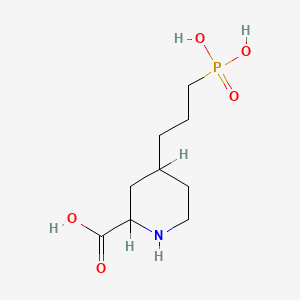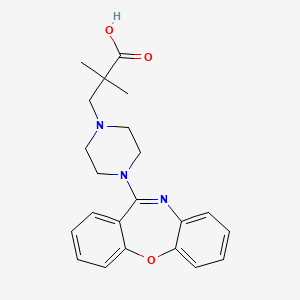![molecular formula C20H25FN2O3S B1675704 4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide
Descripción general
Descripción
LY503430 es un compuesto novedoso conocido como ®-4’-[1-fluoro-1-metil-2-(propano-2-sulfonilamino)-etil]-bifenil-4-carboxílico metilamida. Es un potenciador del receptor de ácido α-amino-3-hidroxi-5-metilisoxazol-4-propiónico con efectos funcionales, neuroprotectores y neurotróficos. Este compuesto ha mostrado promesa en modelos de roedores de la enfermedad de Parkinson .
Métodos De Preparación
La síntesis de LY503430 implica una reordenación selectiva de los β-aminoalcoholes inducida por trifluoruro de N,N-dietilaminosulfuro (DAST). Los pasos clave incluyen la construcción del centro cuaternario a través de una alquilación diastereoselectiva, un acoplamiento de Suzuki para introducir la función biarílica y la reordenación inducida por DAST para obtener la porción quiral de β-fluoroamina . La síntesis comienza con la preparación de oxazolidinona a partir de 4-hidroxi-D-fenilglicina, seguida de varios pasos para lograr el producto final .
Análisis De Reacciones Químicas
LY503430 experimenta varias reacciones químicas, que incluyen:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como bromo y ácido nítrico.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
LY503430 tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar reacciones de reordenación selectiva.
Biología: Investigado por sus efectos neuroprotectores y neurotróficos en modelos celulares.
Medicina: Agente terapéutico potencial para la enfermedad de Parkinson, la enfermedad de Alzheimer, la depresión y la esquizofrenia
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a las enfermedades neurodegenerativas.
Mecanismo De Acción
LY503430 ejerce sus efectos potenciando los receptores de ácido α-amino-3-hidroxi-5-metilisoxazol-4-propiónico. Mejora la transmisión sináptica y juega un papel en la plasticidad y los procesos cognitivos. El compuesto potencia selectivamente la afluencia de calcio inducida por el glutamato en células renales embrionarias humanas 293 transfectadas con receptores de ácido α-amino-3-hidroxi-5-metilisoxazol-4-propiónico humanos GLU A1, GLU A2, GLU A3 o GLU A4 . También aumenta los niveles de factor neurotrófico derivado del cerebro en el cerebro, particularmente en la sustancia negra, el hipocampo y el estriado .
Comparación Con Compuestos Similares
LY503430 se compara con otros potenciadores del receptor de ácido α-amino-3-hidroxi-5-metilisoxazol-4-propiónico como:
CX-516: Conocido por sus efectos potenciadores de la cognición.
IDRA-21: Un derivado de benzotiadiazina con propiedades neuroprotectoras.
LY503430 es único debido a sus potentes efectos neuroprotectores y neurotróficos, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .
Propiedades
Fórmula molecular |
C20H25FN2O3S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[4-[(2R)-2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)/t20-/m0/s1 |
Clave InChI |
MFJKNXILEXBWNQ-FQEVSTJZSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
SMILES isomérico |
CC(C)S(=O)(=O)NC[C@@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
SMILES canónico |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY503430; LY 503430; LY-503430. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


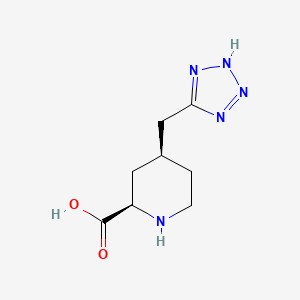



![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)
![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)

